Product packaging for Diethyl tert-butylphosphonate(Cat. No.:CAS No. 19935-93-4)

Diethyl tert-butylphosphonate

Cat. No.: B3367858
CAS No.: 19935-93-4
M. Wt: 194.21 g/mol
InChI Key: XZNUCIHUJKMHQG-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds are fundamental in modern synthetic chemistry and chemical biology, owing to their unique and versatile characteristics. beilstein-journals.org Their importance is underscored by their presence in bioactive natural products, small molecule therapeutic agents, and essential biomolecules. longdom.orgbeilstein-journals.org Key features that contribute to their prominence include variable oxidation states, multivalency, asymmetry, and metal-binding capabilities. longdom.orgbeilstein-journals.org

In synthetic chemistry, organophosphorus compounds serve as crucial reagents and ligands. For instance, phosphonates are widely used as improved Wittig reagents for the synthesis of alkenes, while phosphines are vital ligands in metal-catalyzed reactions, particularly in asymmetric catalysis where they can induce high stereoselectivity. frontiersin.org Furthermore, the development of new synthetic methods often relies on the unique reactivity of organophosphorus functional groups. beilstein-journals.org Their applications extend to material science, where they are utilized as flame retardants and metal extractants due to the coordinating ability of the phosphoryl (P=O) group. frontiersin.org

Overview of Phosphonate (B1237965) Ester Classes and Their Distinctive Reactivity Profiles

Phosphonate esters are a significant class of organophosphorus compounds with the general formula (RO)₂P(O)R', where 'R' is an alkyl or aryl group and 'R'' is a variable organic moiety. atamanchemicals.com They are derivatives of phosphonic acids in which the hydroxyl groups are replaced by alkoxy or aryloxy groups. atamanchemicals.com A defining feature of phosphonates is the direct carbon-phosphorus (C–P) bond, which confers greater resistance to hydrolysis and enzymatic degradation compared to phosphates that have P-O-C linkages. atamanchemicals.com

The reactivity of phosphonate esters is largely influenced by the electrophilic nature of the phosphorus center and the alpha-carbon adjacent to it, often leading to nucleophilic attack at these sites. atamanchemicals.com The polarity of the P=O bond also plays a crucial role in their reactivity and binding properties. atamanchemicals.com Different classes of phosphonate esters, such as dialkyl, aryl, and mixed alkyl-aryl phosphonates, exhibit varied reactivity profiles. atamanchemicals.com For example, aryl esters are generally more susceptible to hydrolysis than simple dialkyl esters, a property that can be fine-tuned by altering substituents on the aryl ring. nih.gov This tunability is particularly relevant in the design of phosphonate prodrugs, where controlled release of the active phosphonic acid is desired. nih.gov

Positioning of Diethyl tert-butylphosphonate within the Broader Phosphonate Landscape

This compound, with the chemical formula (C₂H₅O)₂P(O)C(CH₃)₃, is a specific example of a dialkyl phosphonate. ontosight.ai Its structure features a bulky tert-butyl group directly attached to the phosphorus atom. This steric hindrance around the phosphorus center influences its reactivity and stability.

The synthesis of this compound is typically achieved through the reaction of diethyl phosphite (B83602) with a tert-butylating agent, such as tert-butyl chloride, in the presence of a base. ontosight.ai It is stable under normal conditions but can undergo hydrolysis. ontosight.ai

Within the broader context of phosphonates, this compound serves as a valuable chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its phosphonate group can act as a bioisostere for the phosphate (B84403) group in biological systems, making it a useful building block in medicinal chemistry for designing enzyme inhibitors. nih.govontosight.ai Research has also explored its potential use in material science, for example, in the development of flame retardants and polymers. ontosight.ai The specific properties imparted by the tert-butyl group distinguish it from other alkyl phosphonates and define its utility in various synthetic applications.

Property Value
Chemical Formula (C₂H₅O)₂P(O)C(CH₃)₃
Compound Class Dialkyl Phosphonate
Key Structural Feature tert-butyl group bonded to phosphorus
Typical Synthesis Reaction of diethyl phosphite with a tert-butylating agent
Primary Applications Chemical intermediate, building block in medicinal chemistry, potential in material science

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O3P B3367858 Diethyl tert-butylphosphonate CAS No. 19935-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphoryl-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19O3P/c1-6-10-12(9,11-7-2)8(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNUCIHUJKMHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173713
Record name Diethyl tert-butylphosphonate
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Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19935-93-4
Record name Diethyl P-(1,1-dimethylethyl)phosphonate
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Record name Diethyl tert-butylphosphonate
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Record name Diethyl tert-butylphosphonate
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Record name Diethyl tert-butylphosphonate
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Reactivity and Transformation Pathways of Diethyl Tert Butylphosphonate

Hydrolysis and Dealkylation Reactions of Diethyl tert-butylphosphonate

The transformation of this compound into its corresponding acid, tert-butylphosphonic acid, is a critical process achieved primarily through hydrolysis or dealkylation. These reactions involve the cleavage of the ester linkages, specifically the ethyl (P-O-Et) and tert-butyl (P-O-tBu) bonds. The pathways for these transformations are distinct, with acid-catalyzed hydrolysis and bromotrimethylsilane-mediated dealkylation (the McKenna reaction) being prominent methods.

Acid-catalyzed hydrolysis is a standard method for converting phosphonate (B1237965) esters to phosphonic acids. nih.gov The reaction typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov For a mixed ester like this compound, the hydrolysis proceeds in a stepwise manner, cleaving the ester groups to ultimately yield tert-butylphosphonic acid.

The acid-catalyzed hydrolysis of phosphonate esters can proceed through two primary mechanisms depending on the structure of the alkyl group:

AAl1 Mechanism (SN1-like): This pathway involves the cleavage of the carbon-oxygen (C-O) bond. It is favored for alkyl groups that can form stable carbocations. The reaction is unimolecular in its rate-determining step, which is the formation of the carbocation. nih.govrsc.org For this compound, the tert-butyl group readily undergoes cleavage via this SN1-like mechanism due to the high stability of the resulting tertiary carbocation. rsc.org The initial step is the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. rsc.org

AAc2 Mechanism: This pathway involves the cleavage of the phosphorus-oxygen (P-O) bond and is more common for less sterically hindered, primary alkyl groups like ethyl. It involves a bimolecular nucleophilic attack by a water molecule on the phosphorus atom. nih.gov

In the case of this compound, the hydrolysis of the tert-butyl ester is significantly faster than that of the ethyl esters under acidic conditions. This rate difference is attributed to the favored SN1 pathway for the tert-butyl group. The hydrolysis of alkyl phosphonates where the alkyl group can form a stable carbocation, such as isopropyl, has been shown to be faster than that of methyl esters, supporting the role of carbocation stability in the reaction mechanism. nih.gov

Rapid cleavage of the tert-butyl group via an SN1-like (AAl1) mechanism.

Slower, sequential cleavage of the two ethyl groups , likely proceeding through an SN2-like or AAc2 mechanism.

The efficiency and rate of the acid-catalyzed hydrolysis of this compound are significantly influenced by several reaction conditions. Optimizing these parameters is crucial for achieving complete conversion to tert-butylphosphonic acid while minimizing side reactions.

Key influencing factors include:

Acid Concentration: Higher concentrations of strong acids (like HCl) generally increase the rate of hydrolysis by ensuring complete protonation of the ester oxygen, which is the initial step for both SN1 and SN2-type mechanisms.

Temperature: Increased temperature accelerates the reaction rate for both the C-O and P-O bond cleavage. nih.gov For the tert-butyl group, which has a moderate activation energy for hydrolysis, higher temperatures can significantly shorten the reaction time. usgs.gov Refluxing is a common practice to ensure the reaction goes to completion. nih.gov

Solvent: The reaction is typically carried out in an aqueous acidic solution. The polarity of the solvent can influence the stability of the intermediates, particularly the carbocation in the SN1 pathway.

Steric Hindrance: While the electronic effect of the tert-butyl group favors the SN1 pathway, steric hindrance around the phosphorus atom can influence the rate of the subsequent hydrolysis of the ethyl groups. nih.gov

The following table summarizes the expected impact of reaction conditions on the hydrolysis of this compound:

Reaction ConditionEffect on Hydrolysis RateRationale
Increased Acid ConcentrationIncreaseFacilitates the initial protonation of the ester oxygen, which is essential for initiating the cleavage of both tert-butyl and ethyl groups.
Increased TemperatureIncreaseProvides the necessary activation energy for bond cleavage. Particularly effective for the slower hydrolysis of the ethyl groups. nih.gov
Presence of WaterEssentialActs as the nucleophile that attacks the carbocation (in the SN1 pathway) or the phosphorus center/ethyl carbon (in the AAc2/SN2 pathway) and completes the hydrolysis.

The McKenna reaction is a widely used method for the mild and efficient dealkylation of phosphonate esters to form phosphonic acids. nih.govresearchgate.net It utilizes bromotrimethylsilane (B50905) (BTMS) as the key reagent and is often preferred over harsh acidic hydrolysis because it proceeds under neutral conditions and is compatible with a wide range of sensitive functional groups. nih.govsemanticscholar.org

The McKenna reaction is a two-step process: nih.gov

Silylation: The dialkyl phosphonate ester reacts with bromotrimethylsilane. The reaction is initiated by the nucleophilic attack of the phosphoryl oxygen onto the silicon atom of BTMS, displacing the bromide ion. This is followed by the attack of the bromide ion on the alkyl group of the ester, leading to the formation of a bis(trimethylsilyl) phosphonate intermediate and an alkyl bromide. For this compound, this step results in the formation of tert-butyl trimethylsilyl (B98337) phosphonate and ethyl trimethylsilyl phosphonate intermediates.

Solvolysis (Methanolysis/Hydrolysis): The resulting bis(trimethylsilyl) ester is highly susceptible to solvolysis. nih.gov The addition of water or an alcohol like methanol (B129727) rapidly cleaves the silicon-oxygen bonds to yield the final phosphonic acid and a trimethylsilyl byproduct (e.g., hexamethyldisiloxane (B120664) or methoxytrimethylsilane). google.com This step is typically fast and efficient.

While both diethyl and di-tert-butyl phosphonates can be dealkylated using the McKenna reaction, their reactivity differs based on steric and electronic factors. A direct comparative study highlights these differences.

Diethyl Phosphonate: The ethyl groups are relatively unhindered, allowing for efficient silylation by BTMS. The subsequent cleavage of the ethyl group proceeds smoothly. The dealkylation of diethyl esters using BTMS is a standard and reliable procedure. mit.edu

Di-tert-butyl Phosphonate: The tert-butyl groups are significantly more sterically hindered. This steric bulk can slow down the initial silylation step, where the phosphoryl oxygen attacks the silicon atom of BTMS. nih.gov While the tert-butyl group is electronically labile and prone to cleavage, the steric hindrance is a dominant factor affecting the reaction rate in the silylation step. Therefore, the dealkylation of di-tert-butyl phosphonates may require longer reaction times or more forcing conditions (e.g., higher temperatures) compared to their diethyl counterparts. nih.gov

The following table provides a comparison of the dealkylation of these two types of phosphonates under typical McKenna conditions.

FactorDiethyl PhosphonateDi-tert-butyl Phosphonate
Steric HindranceLowHigh
Rate of SilylationRelatively FastSlower due to steric hindrance. nih.gov
Reaction ConditionsStandard, mild conditions are typically sufficient.May require longer reaction times or elevated temperatures to achieve complete silylation. nih.gov
Overall EfficiencyHighHigh, but potentially slower overall due to the initial silylation step.

Boron Reagent-Mediated Dealkylation Pathways

The dealkylation of phosphonate esters is a critical transformation in organophosphorus chemistry, often employed to unmask the phosphonic acid functionality. Boron reagents, particularly boron tribromide (BBr₃), have emerged as highly effective reagents for this purpose, offering a milder alternative to harsh acidic or basic hydrolysis. rsc.orgwikipedia.org The reaction proceeds cleanly and quantitatively for a variety of dialkyl phosphonates, including dimethyl, diethyl, diisopropyl, and di-tert-butyl esters, converting them into the corresponding phosphonic acids after a subsequent hydrolysis step (typically with methanol). nih.gov

The process is generally carried out under anhydrous and non-aqueous conditions. The reaction mechanism is thought to involve the initial formation of an adduct between the phosphoryl oxygen and the Lewis acidic boron tribromide. This is followed by a thermally induced bis-bromodealkylation, leading to the formation of insoluble borophosphonate oligomers with P-O-B linkages. rsc.org The removal of the volatile alkyl bromide byproducts drives the reaction to completion. Subsequent treatment with methanol or water then hydrolyzes the borophosphonate intermediate to yield the free phosphonic acid. wikipedia.org

A significant advantage of using BBr₃ is its compatibility with a wide range of sensitive functional groups that might not withstand traditional dealkylation methods. wikipedia.orgnih.gov Studies have shown that functional groups such as allyl, benzyl, hydroxymethyl, and cyanomethyl moieties remain intact during the dealkylation process. wikipedia.org This selectivity for the P-O bond cleavage makes it a valuable tool in the synthesis of complex, multifunctional phosphonic acids. rsc.org

The stoichiometry of the boron tribromide reagent to the phosphonate substrate is a crucial factor for the reaction's success. Incomplete reactions have been observed when using insufficient amounts of BBr₃. For instance, the complete conversion of diethyl ethylphosphonate to ethylphosphonic acid required 0.9 equivalents of BBr₃. rsc.org In contrast to the high reactivity of BBr₃, other boron halides like boron trichloride (B1173362) (BCl₃) have been found to be substantially less effective, often resulting in the recovery of the starting phosphonate ester. rsc.org

The general reaction conditions involve adding a solution of BBr₃ (e.g., 1 M in an inert solvent like hexane) to the phosphonate ester dissolved in a dry solvent such as toluene (B28343) or dichloromethane (B109758), often at reduced temperatures initially (-30 °C) before warming to facilitate the reaction (e.g., 70 °C). nih.gov

Table 1: Examples of Boron Tribromide-Mediated Dealkylation of Dialkyl Phosphonates

Substrate (Dialkyl Phosphonate) Reagent Conditions Product (Phosphonic Acid) Yield Reference
Diethyl decylphosphonate BBr₃ in hexane Toluene, -30 °C to 70 °C, 6 h Decylphosphonic acid Quantitative rsc.org
Diethyl ethylphosphonate BBr₃ in hexane Toluene, -30 °C to 70 °C, 6 h Ethylphosphonic acid Quantitative rsc.org
Diisopropyl allylphosphonate BBr₃ in hexane Toluene, -30 °C to 70 °C, 6 h Allylphosphonic acid Quantitative rsc.org

Trifluoroacetic Acid (TFA)-Mediated Deprotection of tert-Butyl Esters

Trifluoroacetic acid (TFA) is a strong organic acid commonly employed for the removal of acid-labile protecting groups, with the tert-butyl (t-Bu) group being a prime example. researchgate.net The deprotection of tert-butyl esters using TFA is a standard procedure in organic synthesis, particularly in peptide chemistry. mit.edu This method offers a high degree of selectivity for the cleavage of the tert-butyl group over other, more stable ester groups like methyl or ethyl esters.

The mechanism of TFA-mediated deprotection of a tert-butyl ester proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the alkyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. acsgcipr.org The tert-butyl cation is then typically quenched by deprotonation to form isobutylene (B52900) gas or trapped by a nucleophile. organic-chemistry.org

This reaction is highly selective due to the exceptional stability of the intermediate tert-butyl carbocation compared to primary carbocations that would be formed from the cleavage of an ethyl ester. Consequently, it is possible to selectively cleave the tert-butyl ester group of this compound while leaving the two ethyl ester groups intact. This would result in the formation of diethyl phosphonoacetic acid.

The reaction is typically carried out by treating the tert-butyl ester with a solution of TFA, often in an inert solvent like dichloromethane (DCM). mit.edu The concentration of TFA can be varied, with mixtures such as 50% TFA in DCM being common. mit.edu The reaction usually proceeds rapidly at room temperature. The volatile byproducts, isobutylene and excess TFA, can be easily removed under reduced pressure.

Table 2: General Conditions for TFA-Mediated Deprotection of tert-Butyl Esters

Substrate Type Reagent Solvent Temperature Typical Reaction Time
tert-Butyl Carboxylate Ester Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 0.5 - 2 hours

Nucleophilic and Electrophilic Reactivity of this compound

Reactivity Towards Carbonyl Compounds

One of the most significant reactions involving phosphonate esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com This reaction provides a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. alfa-chemistry.com The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound.

The first step in the HWE reaction is the deprotonation of the α-carbon of the phosphonate ester using a suitable base to generate a nucleophilic phosphonate carbanion. wikipedia.org Common bases used for this purpose include sodium hydride (NaH), sodium ethoxide (NaOEt), or butyllithium (B86547) (BuLi). organic-chemistry.org The resulting carbanion is stabilized by the adjacent phosphonate group.

This carbanion then acts as a nucleophile and adds to the electrophilic carbonyl carbon of an aldehyde or ketone. mdpi.com This addition step forms a tetrahedral intermediate, which subsequently undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com The final step is the decomposition of the oxaphosphetane to yield the alkene and a water-soluble dialkyl phosphate (B84403) byproduct, which can be easily removed during aqueous workup. alfa-chemistry.com

A key feature of the HWE reaction is its stereoselectivity. It generally favors the formation of the (E)-alkene (trans-isomer), especially with unstabilized or semi-stabilized phosphonate ylides and aldehydes. wikipedia.orgalfa-chemistry.com This selectivity is attributed to the thermodynamic stability of the intermediates leading to the (E)-product.

In the case of this compound, the presence of the tert-butoxycarbonyl group makes the α-protons more acidic, facilitating their removal by a base. The resulting carbanion can then react with a variety of aldehydes and ketones to produce α,β-unsaturated esters with predominantly (E)-stereochemistry.

Radical Reactions Involving this compound

While ionic reactions of phosphonates are well-documented, their participation in radical reactions is also an area of synthetic interest. This compound possesses C-H bonds that can potentially undergo radical abstraction, leading to the formation of carbon-centered radicals. The methylene (B1212753) group situated between the phosphonate and the carbonyl group is particularly susceptible to radical abstraction due to the stabilizing effect of both adjacent functional groups on the resulting radical.

General methods for generating radicals from such activated methylene compounds often involve the use of radical initiators like peroxides or azo compounds (e.g., AIBN) or photochemical methods. acs.org Once formed, this carbon-centered radical can participate in various radical reactions, such as addition to alkenes or alkynes. rsc.org For instance, the free-radical induced addition of compounds with activated methylene groups, like diethyl malonate (a structural analogue), to alkenes such as oct-1-ene has been demonstrated. rsc.org This suggests that this compound could undergo similar radical alkylation reactions.

Another potential pathway involves phosphorus-centered radicals. Photochemical or radical-induced reactions of organophosphorus compounds can lead to the formation of phosphonyl radicals, which can then add to unsaturated systems. However, the direct involvement of this compound in such reactions is not extensively documented in the literature. More recent developments in photoredox catalysis have enabled the phosphonylation of alkyl radicals generated from various precursors, showcasing the utility of phosphites as radical traps to form C-P bonds under mild conditions. nih.gov

rsc.orgwikipedia.org-Phospha-Brook Rearrangement in Phosphonate Systems (General Principle)

The rsc.orgwikipedia.org-Phospha-Brook rearrangement is an important reaction in organophosphorus chemistry, analogous to the well-known Brook rearrangement in organosilicon chemistry. nih.gov This rearrangement involves the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom. wikipedia.org

The general principle of the rsc.orgwikipedia.org-phospha-Brook rearrangement starts with an α-hydroxyphosphonate. This substrate can be readily formed by the Pudovik reaction, which is the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. In the presence of a base, the hydroxyl proton of the α-hydroxyphosphonate is removed to form an alkoxide.

This alkoxide then undergoes the key rearrangement step: the phosphoryl group, P(O)(OR)₂, migrates from the α-carbon to the adjacent oxygen atom. wikipedia.org This process results in the formation of a phosphate ester and a new carbanion at the α-position. nih.gov The driving force for this rearrangement is the formation of the thermodynamically more stable P-O bond at the expense of a P-C bond, coupled with the ability of the resulting carbanion to be stabilized by adjacent groups.

The generated carbanion is a potent nucleophile and can be trapped by various electrophiles in situ, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This "umpolung" (reversal of polarity) of the carbonyl carbon, transforming it from an electrophilic center to a nucleophilic one, is a powerful synthetic strategy enabled by the rsc.orgwikipedia.org-phospha-Brook rearrangement. nih.gov

This compound is characterized by a stable carbon-phosphorus bond, with its primary reactivity centered on the phosphonate functional group. The bulky tert-butyl group sterically hinders reactions at the phosphorus center to some extent, while the ethyl ester linkages provide sites for transformations such as hydrolysis and transesterification. This section explores the key derivatization and functional group interconversion pathways of this compound.

Formation of α-Substituted Phosphonate Derivatives

A common pathway for the derivatization of phosphonates is the formation of α-substituted derivatives through the deprotonation of a carbon atom adjacent (in the α-position) to the phosphonate group, followed by reaction with an electrophile. However, in the case of this compound, this reaction is not feasible. The phosphorus atom is directly bonded to a quaternary carbon of the tert-butyl group, meaning there are no α-protons available for abstraction.

Consequently, the formation of α-substituted derivatives of this compound via carbanion intermediates is not a viable synthetic route. This contrasts with other phosphonates, such as diethyl phosphonoacetates, where the presence of acidic methylene protons allows for a wide range of α-alkylation and acylation reactions. Advanced strategies like transition-metal-catalyzed C-H activation, which can functionalize otherwise inert C-H bonds, have been explored for various organophosphorus compounds, but specific applications for the direct functionalization of the tert-butyl group in this compound are not widely reported.

Selective Esterification Procedures for Phosphonic Acids Derived from this compound

A significant transformation pathway for this compound involves its hydrolysis to the corresponding phosphonic acid, followed by re-esterification to yield new phosphonate esters. This two-step process allows for the introduction of different ester groups, providing access to a variety of derivatives.

Step 1: Hydrolysis to tert-butylphosphonic Acid

The ethyl ester groups of this compound can be cleaved under acidic conditions to yield tert-butylphosphonic acid. This hydrolysis is a foundational step for further derivatization. While diethyl phosphonates can be hydrolyzed using concentrated aqueous acids like hydrochloric acid (HCl), milder conditions are often sought to avoid potential side reactions, especially if other sensitive functional groups are present in more complex derivatives. beilstein-journals.orgd-nb.infonih.gov

Step 2: Selective Esterification of tert-butylphosphonic Acid

Once formed, tert-butylphosphonic acid, a dibasic acid, can be selectively esterified to form either monoesters or diesters. Temperature and the choice of esterifying agent are critical factors in controlling the reaction outcome. nih.gov

Recent research has highlighted the use of orthoesters, such as triethyl orthoacetate, as highly effective reagents for the selective esterification of alkylphosphonic acids. nih.govresearchgate.net The reaction temperature plays a crucial role in determining the product distribution. For instance, reacting an alkylphosphonic acid with triethyl orthoacetate at a lower temperature (e.g., 30 °C) selectively yields the monoethyl phosphonate. nih.gov In contrast, conducting the reaction at higher temperatures (e.g., 90 °C) leads to the formation of the diethyl phosphonate as the exclusive product. nih.gov

This temperature-dependent selectivity provides a straightforward method for synthesizing either mono- or di-esters from the phosphonic acid derived from this compound. At 30 °C, the reaction proceeds via an intermediate 1,1-diethoxyethyl ester, leading to the monoester. At elevated temperatures, similar intermediates are formed but proceed to give diesters, sometimes through a detectable pyrophosphonate intermediate. nih.govresearchgate.net

Phosphonic AcidEsterifying AgentTemperature (°C)Primary ProductYieldReference
Butylphosphonic acidTriethyl orthoacetate30Monoethyl ester98% nih.gov
Butylphosphonic acidTriethyl orthoacetate90Diethyl ester98% nih.gov
Benzylphosphonic acidTriethyl orthoacetate30Monoethyl ester76% nih.gov
Benzylphosphonic acidTriethyl orthoacetate90Diethyl ester98% nih.gov

Chemical Modifications of Pendant Functional Groups within this compound Structures

The parent molecule, this compound, lacks pendant functional groups beyond its core structure. However, the ethyl ester groups can be considered as sites for functional group interconversion, transforming the phosphonate diester into other important phosphorus-containing functionalities. These transformations typically proceed via an intermediate phosphonic dihalide, most commonly the dichloride.

For instance, tert-butylphosphonic dichloride can be synthesized and subsequently used as a versatile intermediate. google.com This dichloride can be converted into phosphonic acid ester fluorides or amide fluorides. google.com The reaction of tert-butylphosphonic acid difluoride with an alcohol, such as ethanol (B145695) in the presence of sodium ethoxide, results in the substitution of one fluorine atom to yield tert-butylphosphonic acid O-ethyl ester fluoride (B91410). google.com

Similarly, reacting the difluoride with primary or secondary amines, such as dimethylamine, leads to the formation of the corresponding N,N-dimethyl-P-tert-butylphosphonamidic fluoride. google.com These reactions demonstrate the conversion of the ester functionality (via the dihalide) into phosphonohalidates and phosphonamidates, which are valuable classes of organophosphorus compounds.

Starting MaterialReagentProductYieldReference
tert-Butylphosphonic acid difluorideSodium ethoxide / Benzenetert-Butylphosphonic acid O-ethyl ester fluoride72% google.com
tert-Butylphosphonic acid difluorideSodium isopropoxide / Benzenetert-Butylphosphonic acid O-isopropyl ester fluoride- google.com
tert-Butylphosphonic acid difluorideDimethylamine / BenzeneN,N-Dimethyl-P-tert-butylphosphonamidic fluoride89% google.com
tert-Butylphosphonic acid difluorideMethylamine / Methylene chlorideN-Methyl-P-tert-butylphosphonamidic fluoride- google.com

Spectroscopic and Analytical Characterization Techniques for Research on Diethyl Tert Butylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about molecular structure and connectivity. For Diethyl tert-butylphosphonate, a multi-nuclear approach involving ³¹P, ¹H, ¹³C, and even ²⁹Si NMR is often utilized to gain a comprehensive understanding of the compound and its interactions.

³¹P NMR spectroscopy is a primary and highly effective technique for the direct analysis of phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. It provides crucial information about the oxidation state, coordination number, and electronic environment of the phosphorus atom. researchgate.net

In this compound, the phosphorus atom is in a phosphonate (B1237965) moiety, characterized by a tetrahedral geometry with one direct P-C bond, one P=O double bond, and two P-O single bonds. The chemical shift (δ) in the ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom. For diethyl phosphonates, these shifts typically appear in a characteristic region of the spectrum. For instance, the related compound diethyl (4-(tert-butyl)phenyl)phosphonate exhibits a ³¹P NMR signal at δ 20.97 ppm. rsc.org The specific chemical shift for this compound provides a definitive fingerprint for its phosphorus environment, allowing for its identification and the monitoring of reactions involving the phosphonate group. chemrxiv.org

Table 1: Representative ³¹P NMR Chemical Shifts for Various Diethyl Phosphonate Compounds

Compound Chemical Shift (δ, ppm) Solvent
Diethyl (4-(tert-butyl)phenyl)phosphonate 20.97 CDCl₃
Diethyl p-tolylphosphonate 18.74 CDCl₃
Diethyl o-tolylphosphonate 19.43 CDCl₃
Diethyl (4-methoxyphenyl)phosphonate 19.6 CDCl₃
Diethyl (4-nitrophenyl)phosphonate 14.82 CDCl₃

This data is compiled from research findings on various phosphonate compounds to provide a comparative context for the phosphorus environment. rsc.orgrsc.org

While ³¹P NMR targets the phosphorus core, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the molecule. These techniques are essential for confirming the presence and connectivity of the tert-butyl and ethyl groups.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl (CH₃ and CH₂) and tert-butyl (C(CH₃)₃) groups. The integration of these signals confirms the ratio of protons in the molecule. Furthermore, the phosphorus nucleus (³¹P) couples with nearby protons, leading to characteristic splitting patterns (J-coupling) that are invaluable for structural assignment. The methylene (B1212753) protons (CH₂) of the ethoxy groups are expected to show coupling to both the adjacent methyl protons and the phosphorus atom, resulting in a complex multiplet.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. openstax.org Similar to ¹H NMR, coupling between the phosphorus and carbon nuclei (ⁿJPC, where n is the number of bonds) provides critical structural information. The carbon atom directly bonded to phosphorus (the quaternary carbon of the tert-butyl group) and the carbons of the ethoxy groups will exhibit this splitting. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H -C(CH ₃)₃ ~1.1 Doublet ³JPH ≈ 15-18
-O-CH ₂-CH₃ ~4.0 Doublet of Quartets (dq) ³JHH ≈ 7, ³JPOCH ≈ 8
-O-CH₂-CH ~1.3 Triplet ³JHH ≈ 7
¹³C -C (CH₃)₃ ~33 Doublet ¹JPC ≈ 130-140
-C(C H₃)₃ ~25 Doublet ²JPC ≈ 2-5
-O-C H₂-CH₃ ~62 Doublet ²JPOC ≈ 5-7

Note: These are predicted values based on typical ranges for organophosphonates. Actual experimental values may vary slightly based on solvent and other conditions.

When this compound is used in applications involving silica (B1680970) or other silicon-based materials (e.g., surface modification of nanoparticles), ²⁹Si NMR becomes a crucial analytical technique. Solid-state ²⁹Si NMR can distinguish between different silicon environments on a surface.

Typically, a silica surface exhibits signals for geminal silanols (Q² sites), single silanols (Q³ sites), and fully condensed silica (Q⁴ sites). Upon reaction of the phosphonate with the surface hydroxyl groups, new silicon environments are created. The formation of a Si-O-P linkage results in a measurable change in the chemical shift of the involved silicon atom. By analyzing the changes in the Q³, and Q⁴ signal intensities and the potential appearance of new signals, ²⁹Si NMR can be used to confirm the covalent bonding of the phosphonate to the surface and to study the nature of this linkage. researchgate.net This technique provides direct evidence of surface functionalization and can help quantify the degree of surface coverage.

For more complex molecules derived from this compound, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and unambiguously establish the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the ethyl groups, showing a cross-peak between the CH₂ and CH₃ signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to definitively assign each carbon signal to its attached proton(s). For a derivative, this would map every C-H bond in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) Spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. The most prominent of these is the intense stretching vibration of the phosphoryl group (P=O), which is a hallmark of phosphonates. The exact frequency of this band can be influenced by the electronic properties of the substituents on the phosphorus atom. The spectrum also contains bands corresponding to the P-O-C and C-C bonds of the ethyl and tert-butyl groups, as well as various C-H stretching and bending vibrations. For example, the related diethyl isoquinolin-1-ylphosphonate shows a characteristic P=O stretching band at 1245 cm⁻¹. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
P=O Stretch 1240 - 1260 Strong, Sharp
C-O Stretch (in P-O-C) 1020 - 1050 Strong
P-O Stretch (in P-O-C) 950 - 1000 Strong
C-H (sp³) Stretch (in alkyl groups) 2850 - 3000 Medium to Strong

These wavenumber ranges are characteristic for the specified functional groups and provide a basis for the interpretation of the FT-IR spectrum of this compound.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing a structural fingerprint of the analyte. For this compound, Raman analysis would reveal characteristic vibrational frequencies associated with its specific functional groups. While a dedicated spectrum for this compound is not detailed in the available literature, the analysis of related organophosphorus compounds allows for the prediction of key spectral features. scilit.comacs.org

Key vibrational modes for organophosphorus compounds that would be targeted in the analysis of this compound include the P=O stretching vibration, P-O-C bond stretching, and various C-H stretching and bending modes from the ethyl and tert-butyl groups. irdg.orgmdpi.com The P-O-C bond stretch typically yields a strong band, while C-H stretching modes appear at higher wavenumbers. irdg.org For instance, in other organophosphorus compounds, bands in the range of 2800-3100 cm⁻¹ are attributed to C-H stretching modes, and bands around 1065 cm⁻¹ can be assigned to the P-O-C bond stretch. irdg.org Analysis of compounds with P=S bonds shows characteristic bands between 600 and 700 cm⁻¹, a region that would be comparatively quiet for this compound, aiding in structural confirmation. irdg.orgorientjchem.org

Table 1: Predicted Characteristic Raman Shifts for this compound This table is generated based on typical vibrational frequencies for the functional groups present in the molecule as described in the scientific literature for related compounds.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
C-H (in ethyl and tert-butyl) 2800 - 3100 Stretching
P-O-C 1000 - 1100 Stretching
P=O 1250 - 1350 Stretching
C-C 800 - 1000 Stretching
C-H 1350 - 1470 Bending

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a cornerstone method for the analysis of volatile and thermally stable organophosphorus compounds. drawellanalytical.comresearchgate.net In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized and separated on a capillary column. epa.govanalysis.rs The retention time—the time it takes for the compound to pass through the column—serves as a primary identifier under specific chromatographic conditions. phenomenex.comchromatographytoday.com

Following separation, the eluted compound enters the mass spectrometer, which provides a mass spectrum. This spectrum displays the molecular ion peak, corresponding to the intact molecule's mass, and a series of fragment ion peaks. This fragmentation pattern is unique to the molecule's structure and serves as a "chemical fingerprint" for definitive identity confirmation. cromlab-instruments.es The purity of the sample is determined by integrating the area of the this compound peak and comparing it to the total area of all detected peaks in the chromatogram. GC-MS methods are highly sensitive and selective, making them ideal for both qualitative and quantitative analysis. researchgate.netresearchgate.net

Table 2: Typical GC-MS Parameters for Organophosphorus Compound Analysis This table outlines common starting parameters for the analysis of organophosphorus compounds, which would be optimized for this compound.

Parameter Typical Setting Purpose
GC Column HP-5 or similar (e.g., 5% Phenyl Polysiloxane) cromlab-instruments.esjournaljpri.com Separation of analytes
Column Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thickness analysis.rs Standard for good resolution
Injection Mode Splitless cromlab-instruments.es Maximizes sensitivity for trace analysis
Injector Temperature 220 - 280 °C journaljpri.comchromatographyonline.com Ensures complete vaporization of the sample
Oven Program Temperature gradient (e.g., 70°C initial, ramped to 280°C) chromatographyonline.com Separates compounds with different boiling points
Carrier Gas Helium chromatographyonline.com Inert mobile phase
MS Ionization Mode Electron Ionization (EI) chromatographyonline.com Standard mode for creating reproducible fragmentation
MS Detector Quadrupole or Ion Trap cromlab-instruments.es Mass analysis of ions

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. researchgate.net For this compound (C₉H₂₁O₃P), HRMS is the definitive technique for confirming its elemental composition. uu.nl

Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas (isobars). This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown analytes in complex samples. nih.govnih.gov The experimentally determined accurate mass is compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of each element.

Table 3: Theoretical Exact Mass Calculation for this compound (C₉H₂₁O₃P)

Element Number of Atoms Most Abundant Isotope Mass (Da) Total Mass (Da)
Carbon (C) 9 12.000000 108.000000
Hydrogen (H) 21 1.007825 21.164325
Oxygen (O) 3 15.994915 47.984745
Phosphorus (P) 1 30.973762 30.973762
Total Exact Mass 208.122832

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for gas chromatography. For the purification and purity assessment of this compound, a reversed-phase HPLC method would likely be employed.

In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov The separation is based on the differential partitioning of the analyte between the two phases. The purity of a this compound sample can be accurately assessed by analyzing the resulting chromatogram; a single, sharp peak would indicate a high degree of purity. The percentage purity is calculated from the relative area of the main peak compared to the total area of all peaks. HPLC is also used on a preparative scale to purify compounds. mit.edu

Table 4: General HPLC Parameters for Phosphonate Analysis This table presents typical conditions that could serve as a starting point for developing a method for this compound.

Parameter Typical Setting
Column C18 Reversed-Phase nih.gov
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient nih.gov
Detector UV (if chromophore present) or Mass Spectrometer (LC-MS) wiley.com
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds without decomposition. drawellanalytical.com Given that this compound is expected to be a volatile compound, GC is an excellent method for assessing its purity. The basic principle involves injecting a vaporized sample into a column, where components are separated based on their boiling points and interactions with the stationary phase. chromatographytoday.com

For organophosphorus compounds, GC systems can be equipped with detectors that are highly sensitive and selective for phosphorus-containing molecules, such as the Nitrogen-Phosphorus Detector (NPD) or the Flame Photometric Detector (FPD). epa.gov These detectors provide enhanced selectivity over the more general Flame Ionization Detector (FID), which is also commonly used. analysis.rs Purity is determined from the chromatogram by calculating the area percent of the main peak.

Table 5: General GC Conditions for Analysis of Volatile Organophosphorus Compounds

Parameter Typical Setting
Column Fused silica capillary column (e.g., DB-1, DB-5) gcms.cz
Injector Temperature 250 °C
Oven Temperature Program Isothermal or gradient, depending on sample complexity
Carrier Gas Helium or Nitrogen
Detector FID, NPD, or FPD epa.gov

Applications of Diethyl Tert Butylphosphonate in Advanced Organic Synthesis and Materials Science

Diethyl tert-butylphosphonate as a Reagent in Organic Transformations

Phosphonates are versatile reagents in organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-phosphorus bonds. The reactivity of this compound is centered around the phosphonate (B1237965) moiety and the acidic protons on the carbon adjacent to the phosphorus atom.

Role as a Phosphonomethylation Reagent

In principle, the carbanion of this compound could act as a nucleophile to introduce a phosphonomethyl group onto an electrophilic substrate. However, literature specifically detailing the use of this compound as a phosphonomethylation reagent is scarce. More commonly, reagents like di-tert-butyl (hydroxymethyl)phosphonate are activated and used for this purpose. The activation typically involves conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, facilitating nucleophilic substitution by a suitable nucleophile. This approach has been successfully employed in the synthesis of antiviral drugs like Tenofovir (B777).

Utility in Wittig-Horner Type Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgchem-station.comorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The general mechanism proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form a β-alkoxyphosphonate intermediate. Subsequent elimination of a dialkyl phosphate (B84403) salt yields the alkene. wikipedia.orgyoutube.com

While the HWE reaction is a cornerstone of organic synthesis, specific examples employing this compound are not prominently featured in the scientific literature. The reactivity in such reactions is highly dependent on the nature of the substituents on the phosphonate. Stabilized phosphonates, typically bearing an electron-withdrawing group on the α-carbon, are most effective.

Table 1: General Conditions for Horner-Wadsworth-Emmons Reaction

Component Examples Role in Reaction
PhosphonateTriethyl phosphonoacetateSource of the nucleophilic carbanion
BaseSodium hydride (NaH), Potassium tert-butoxide (KOtBu)Deprotonates the phosphonate
Carbonyl CompoundAldehydes, KetonesElectrophilic partner
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)Reaction medium

This table presents generalized components for the Horner-Wadsworth-Emmons reaction and does not represent specific data for this compound.

Contributions to Carbon-Carbon Bond Forming Reactions

Beyond olefination reactions, phosphonate carbanions can participate in other carbon-carbon bond-forming reactions, most notably conjugate additions (Michael additions). wikipedia.orgcore.ac.uk In a typical Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound in a 1,4-fashion. wikipedia.org The carbanion generated from a phosphonate could potentially serve as a Michael donor.

However, specific studies detailing the application of this compound in Michael additions or other conjugate addition reactions for the formation of carbon-carbon bonds are not readily found in the surveyed literature. The success of such reactions would depend on the acidity of the α-protons of the phosphonate and the nature of the Michael acceptor.

This compound Derivatives as Ligands in Catalysis

Phosphine (B1218219) ligands are pivotal in transition metal catalysis due to their ability to modulate the electronic and steric properties of the metal center. scbt.com Bulky and electron-rich phosphines are particularly effective in many cross-coupling reactions. nih.govtcichemicals.com

Development of this compound-Derived Ligands for Transition Metal Catalysis

The synthesis of phosphine ligands often involves the reaction of organometallic reagents with halophosphines or the reduction of phosphine oxides. nih.gov In principle, this compound could be a precursor for the synthesis of novel phosphine ligands. This would likely involve the reduction of the phosphonate group to a phosphine. However, there is a lack of specific reports on the synthesis and characterization of phosphine ligands derived directly from this compound. The field is currently dominated by well-established classes of phosphine ligands.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govwikipedia.orgrug.nlclockss.orgrsc.orgnih.gov The choice of phosphine ligand is critical for the success of these reactions, influencing catalytic activity, substrate scope, and selectivity. nih.govrsc.org

Currently, there is no available research demonstrating the application of ligands derived from this compound in either Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The development of new ligands is an active area of research, and while phosphonate-based precursors are plausible starting materials, their utility in these specific, widely-used catalytic systems has not been documented.

Table 2: Common Classes of Phosphine Ligands in Cross-Coupling Reactions

Ligand Class Examples Key Features Typical Applications
TrialkylphosphinesTri-tert-butylphosphine (P(t-Bu)₃)Bulky, electron-richSuzuki-Miyaura, Buchwald-Hartwig
Biaryl PhosphinesXPhos, SPhosBulky, electron-rich, tunableSuzuki-Miyaura, Buchwald-Hartwig
Ferrocenyl PhosphinesdppfBidentate, robustVarious cross-coupling reactions

This table illustrates common phosphine ligand classes and does not include ligands derived from this compound.

Influence of tert-Butyl Groups on Ligand Performance and Selectivity

In the broader context of organophosphorus chemistry, the tert-butyl group is a well-established modulator of ligand properties in catalysis. While this compound itself is not typically employed directly as a ligand in major catalytic systems, the influence of the tert-butyl group is highly relevant to understanding the behavior of related phosphine ligands that are central to many catalytic processes. The steric bulk of the tert-butyl group significantly impacts the cone angle of phosphine ligands, a key parameter that dictates the steric environment around a metal center. This steric hindrance can be advantageous in promoting reductive elimination steps in catalytic cycles and can influence the coordination number of the metal complex, thereby affecting its reactivity and selectivity.

Furthermore, the electron-donating nature of the tert-butyl group can increase the electron density at the metal center, which can, in turn, influence the oxidative addition and other fundamental steps in catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine ligands are often essential for achieving high catalytic activity. The tert-butyl group is a key component in some of the most effective ligands for these transformations. The balance between steric and electronic effects, governed by substituents like the tert-butyl group, is crucial for fine-tuning the performance of a catalyst for a specific transformation.

Table 1: Comparison of Ligand Properties Based on Alkyl Substituents

Ligand FeatureInfluence of tert-Butyl GroupEffect on Catalysis
Steric Bulk Increases the ligand cone angle, creating a sterically demanding environment around the metal center.Can promote reductive elimination, influence coordination number, and enhance catalyst stability.
Electronic Properties Acts as a strong electron-donating group, increasing electron density on the phosphorus atom and, consequently, the metal center.Can facilitate oxidative addition and modulate the overall reactivity of the catalyst.
Selectivity The defined steric profile can lead to higher selectivity in reactions by controlling the approach of substrates to the catalytic center.Can improve chemo-, regio-, and stereoselectivity in various organic transformations.

This compound in the Synthesis of Complex Molecules

One of the significant applications of dialkyl phosphonates, including this compound, is their use as precursors for the synthesis of phosphonic acids and their analogues. beilstein-journals.orgnih.govresearchgate.net These compounds are of interest in medicinal chemistry due to their ability to act as mimics of phosphates or carboxylates in biological systems. researchgate.net The conversion of a dialkyl phosphonate to a phosphonic acid is typically achieved through dealkylation.

The presence of both ethyl and tert-butyl ester groups in this compound allows for differential deprotection strategies. The tert-butyl group can be cleaved under milder acidic conditions compared to the ethyl group, often utilizing reagents like trifluoroacetic acid (TFA). nih.gov This selective cleavage is due to the stability of the resulting tert-butyl cation. nih.govresearchgate.net This differential reactivity can be strategically employed in the synthesis of complex molecules where orthogonal protecting group strategies are necessary.

While specific, widely recognized multi-step syntheses prominently featuring this compound as a key intermediate are not extensively documented in mainstream chemical literature, its structural motifs suggest its potential utility in several types of synthetic transformations. As a dialkyl phosphonate, it can participate in reactions such as the Pudovik and Abramov reactions for the formation of α-hydroxyphosphonates and related structures, which are valuable building blocks in organic synthesis.

Furthermore, the phosphonate moiety can be a precursor to ylides for Wittig-type reactions or can be involved in Horner-Wadsworth-Emmons reactions to form alkenes. The presence of the tert-butyl group could offer unique solubility properties or act as a temporary protecting group that can be removed at a later stage in a synthetic sequence. In the synthesis of the antiviral drug Tenofovir, a related compound, di-tert-butyl phosphonate, is used to introduce the phosphonate moiety, highlighting the importance of such precursors in pharmaceutical synthesis. mit.edu

This compound in Materials Science and Surface Chemistry

Phosphonates are known to be effective anchoring groups for the surface modification of various metal oxides, including titanium dioxide (TiO₂) and tin dioxide (SnO₂). researchgate.netnih.govresearchgate.net This is due to the formation of strong P-O-Metal bonds. This compound, as a dialkyl phosphonate, can serve as a precursor to a phosphonic acid that can then bind to the metal oxide surface. The grafting process typically involves the hydrolysis of the ester groups to reveal the phosphonic acid, which then condenses with the hydroxyl groups on the metal oxide surface.

The bifunctional nature of such a molecule would reside in the tert-butyl group, which could either be retained on the surface to impart hydrophobicity or be further functionalized prior to grafting to introduce other properties. The robust nature of the phosphonate-metal oxide linkage makes these modified surfaces stable under a range of conditions. While direct studies on this compound for this purpose are not abundant, the general principles of using dialkyl phosphonates for surface modification are well-established.

Table 2: Potential Steps in Surface Grafting of Metal Oxides with this compound

StepDescriptionPurpose
1. Hydrolysis Cleavage of the ethyl and tert-butyl ester groups to form tert-butylphosphonic acid.To generate the active phosphonic acid moiety for surface binding.
2. Surface Adsorption The phosphonic acid adsorbs onto the metal oxide surface.To bring the anchoring group in proximity to the surface hydroxyls.
3. Condensation Formation of P-O-Metal (e.g., P-O-Ti or P-O-Sn) bonds with the elimination of water.To covalently attach the organic moiety to the inorganic surface.
4. Rinsing Removal of non-covalently bound molecules.To ensure a stable and uniform surface modification.

The creation of organic-inorganic hybrid materials often relies on the use of coupling agents that can bridge the interface between the organic and inorganic phases. academie-sciences.fr Organophosphorus compounds, including phosphonates, are effective in this role. academie-sciences.fr this compound can be envisioned as a precursor in the synthesis of such hybrid materials.

In a sol-gel process, for instance, a hydrolyzed form of this compound could be co-condensed with metal alkoxides (e.g., titanium or tin alkoxides) to incorporate the tert-butylphosphonate moiety throughout the resulting inorganic network. This would lead to a Class II hybrid material where the organic and inorganic components are linked by strong covalent bonds. academie-sciences.fr The bulky, hydrophobic tert-butyl groups would be expected to significantly influence the properties of the final material, such as its porosity, surface area, and compatibility with organic polymers.

Studies on Adsorption and Surface Interaction Mechanisms of this compound Derivatives

Derivatives of this compound, particularly the corresponding phosphonic acids, have been the subject of research into their adsorption and surface interaction mechanisms. These studies are crucial for applications in surface functionalization, corrosion inhibition, and the development of advanced materials. The primary mechanism of interaction involves the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces.

Research has shown that phosphonic acids can covalently bind to metal oxide surfaces, such as stainless steel, titanium, and their alloys. princeton.edunih.gov The phosphonic acid group serves as a robust anchoring point to the surface. Infrared spectroscopy and X-ray photoelectron spectroscopy have confirmed that the acids bind to the surface as phosphonates, often in a bidentate or tridentate manner. nih.gov This strong covalent bonding results in the formation of stable, well-ordered monolayers.

The self-assembly process is driven by the strong affinity of the phosphonate headgroup for the metal oxide layer. princeton.edu For instance, alkylphosphonic acids have been shown to form complete monolayer coverage on stainless steel 316L through room-temperature solution deposition. nih.gov This is in contrast to other substrates like titanium or silicon, which may require heating or longer reaction times to achieve similar well-ordered monolayers. nih.gov The terminal group of the phosphonate derivative can then be tailored to impart specific functionalities to the surface, such as biocompatibility or controlled chemical reactivity. ibsgranada.es

Applications in Flame Retardant Chemistry (Focus on Synthesis and Thermal Properties of this compound-derived Flame Retardants)

Phosphonate esters, including derivatives of this compound, are effective flame retardants for a wide range of polymeric materials. guidechem.com Their mechanism of action can occur in either the solid (condensed) phase or the gas phase, depending on their chemical structure. nih.gov

Synthesis and Mechanism: The synthesis of phosphonate-based flame retardants often involves standard esterification or transesterification reactions. These compounds are incorporated into polymers either as additives or as reactive components that become part of the polymer backbone. bme.hu

When exposed to high temperatures, organophosphorus flame retardants decompose. mdpi.com Those with a high oxygen content, like phosphates, tend to act in the solid phase by promoting the formation of a protective char layer on the polymer's surface. nih.gov This char layer acts as an insulating barrier, reducing the rate of pyrolysis and limiting the release of flammable volatile compounds. nih.govresearchgate.net Phosphonates contribute significantly to this charring mechanism. The introduction of phosphonate-based flame retardants has been shown to enhance the formation of a more compact and homogeneous char layer during combustion, which effectively prevents heat transmission and the diffusion of combustible gases. researchgate.netlsu.edu

Thermal Properties: The incorporation of phosphonate flame retardants into polymers alters their thermal degradation behavior. Thermogravimetric analysis (TGA) is commonly used to evaluate these effects. Studies on various polymers have shown that the addition of phosphonate flame retardants can lead to an increase in the char yield at high temperatures. researchgate.netlsu.edu While they may sometimes lower the initial decomposition temperature, they significantly enhance the residue left after combustion. lsu.edunih.gov

Cone calorimetry tests, which simulate real-world fire conditions, demonstrate that polymers treated with these flame retardants exhibit a significant reduction in key flammability parameters. These include the peak heat release rate (pHRR) and total heat release (THR). researchgate.netnih.govresearchgate.net For example, adding a novel phosphonate flame retardant to an epoxy resin at just 4 wt% loading resulted in a 40.9% decrease in pHRR and a 24.6% reduction in THR. researchgate.net

The effectiveness of these flame retardants is often evaluated using standard flammability tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. A higher LOI value indicates better flame retardancy. Epoxy composites containing a phosphonate flame retardant have achieved LOI values as high as 33.8% and passed the UL-94 V-0 rating, which is the highest classification for flame retardancy in this test. researchgate.netlsu.edu

Table 1: Flammability Data for Epoxy Resin Composites with a Phosphonate Flame Retardant
MaterialPhosphorus Content (wt%)LOI (%)UL-94 RatingPeak HRR (kW/m²)Total HRR (MJ/m²)Char Yield @ 700°C (%)
Pure Epoxy024.5No Rating1150105.714.8
Epoxy + 14 wt% BDMPP1.1133.8V-065085.221.5
Epoxy + 4 wt% PDPAN/A33.4V-0Reduced by 40.9%Reduced by 24.6%N/A

Data sourced from studies on bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (BDMPP) and another novel phosphonate (PDPA) in epoxy resins, illustrating typical performance enhancements. researchgate.netlsu.edu

Supramolecular Chemistry and Self-Assembly (Derived Phosphonic Acids)

Phosphonic acids derived from the hydrolysis of phosphonate esters like this compound are of significant interest in supramolecular chemistry. nih.govbeilstein-journals.org The phosphonic acid group, with its P=O acceptor and two P-OH donor groups, is highly effective at forming strong and directional hydrogen bonds. nih.govd-nb.info This capability drives the self-assembly of these molecules into well-defined, ordered structures. beilstein-journals.org

The study of hydrogen bonding in systems derived from phosphonic acids is fundamental to understanding their self-assembly behavior. rsc.org The phosphonic acid moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. researchgate.neternestandhadleybooks.com In the solid state, tert-butylphosphonic acid, a direct derivative, has been shown to form complex hydrogen-bonded networks. researchgate.net

The interactions are not limited to self-assembly. Tert-butylphosphonic acid can form hydrogen-bonded adducts with other molecules, such as nucleobases, creating specific recognition motifs. researcher.life For example, it forms 1:1 adducts with cytosine and adenine (B156593) through hydrogen bonding. researcher.life Spectroscopic studies, combined with quantum chemical calculations, have been used to determine the stoichiometry and geometry of these hydrogen-bonded complexes, revealing the formation of structures like dianionic cyclic dimers of the phosphonic acid stabilized by base cations. researcher.life

The directional nature of hydrogen bonds in phosphonic acids allows for the construction of ordered supramolecular architectures, ranging from simple dimers to complex three-dimensional networks. acs.orgacs.org The specific architecture formed is often influenced by the crystallization conditions. For instance, tert-butylphosphonic acid crystallizes as a one-dimensional hydrogen-bonded polymer from polar solvents, but forms a discrete hexameric cluster when crystallized from a less polar solvent. researchgate.net

Table 2: Supramolecular Assemblies of tert-Butylphosphonic Acid
Solvent/ConditionsResulting ArchitecturePrimary Driving InteractionReference
Polar Solvents (e.g., CH₃CN, THF)One-dimensional polymerIntermolecular Hydrogen Bonding researchgate.net
Less Polar Solvent (e.g., CDCl₃)H-bonded hexameric clusterIntermolecular Hydrogen Bonding researchgate.net
With Nucleobases (Cytosine, Adenine)1:1 Co-crystal adductsIntermolecular Hydrogen Bonding researcher.life
With Vanadium(III) trichloride (B1173362)Dinuclear vanadium(IV) complexesCoordination & Hydrogen Bonding

Q & A

Q. What are the common synthetic methodologies for preparing Diethyl tert-butylphosphonate (DETBP), and how are intermediates characterized?

DETBP is typically synthesized via nucleophilic substitution or photoinduced phosphonylation. For example, alkylphosphonates like DETBP can be prepared by reacting tert-butyl halides with diethyl phosphite under anhydrous conditions in the presence of a base (e.g., triethylamine) . Key intermediates, such as tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, are characterized using 31P NMR^{31}\text{P NMR} and 1H NMR^{1}\text{H NMR} to confirm regioselectivity and purity. Rotameric mixtures may require chromatographic separation (e.g., silica gel) followed by HRMS for mass validation .

Q. What analytical techniques are essential for characterizing DETBP and verifying its structural integrity?

Critical techniques include:

  • NMR Spectroscopy : 31P NMR^{31}\text{P NMR} (δ ~20–30 ppm for phosphonates) and 1H NMR^{1}\text{H NMR} (tert-butyl protons at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H33_{33}O4_4P: 356.437 Da) .
  • Chromatography : HPLC or GC-MS for purity assessment, especially to resolve rotamers or byproducts .

Q. What safety protocols should be followed when handling DETBP in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers away from heat sources (melting point: 122°C) .

Q. Table 1: Physical Properties of DETBP

PropertyValueSource
Molecular Weight356.437 g/mol
Boiling Point417°C
Density1.046 g/cm³
Flash Point206°C

Advanced Research Questions

Q. How can researchers address challenges in isolating reactive intermediates during DETBP synthesis?

Reactive intermediates (e.g., diazo compounds) require low-temperature stabilization (-20°C) and inert atmospheres (N2_2/Ar) to prevent decomposition . Techniques like flash chromatography with non-polar solvents (hexane/ethyl acetate) improve separation efficiency. For persistent rotamers, dynamic NMR or X-ray crystallography may resolve structural ambiguities .

Q. How should contradictory spectral data (e.g., unresolved rotamers in NMR) be analyzed?

Rotameric mixtures often produce split peaks in 1H NMR^{1}\text{H NMR}. To resolve:

  • Variable Temperature NMR : Heating to 50–60°C can coalesce signals.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict energy barriers between rotamers .
  • Supplementary Techniques : Use 13C NMR^{13}\text{C NMR} or 2D-COSY to assign overlapping signals .

Q. What computational methods are suitable for predicting DETBP’s reactivity or environmental toxicity?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., hydrolysis kinetics) .
  • QSAR Models : Estimate toxicity by extrapolating data from organophosphate analogs .
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., phosphatase inhibition) .

Q. How can environmental persistence or degradation pathways of DETBP be studied?

  • Hydrolysis Studies : Monitor at varying pH (e.g., 4–10) using HPLC to detect tert-butyl alcohol and phosphoric acid .
  • Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for breakdown products .
  • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests per OECD guidelines .

Methodological Notes

  • Synthetic Optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction time .
  • Toxicological Extrapolation : Cross-reference EPA DSSTox or ChemIDplus for analogous organophosphates .
  • Data Validation : Always correlate experimental NMR shifts with predicted values (e.g., using ACD/Labs or MestReNova) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.